Oxandrolone was first synthesized in the 1960s by the pharmaceutical company Searle Laboratories (now part of Pfizer) and is marketed under various brand names, including Anavar. The compound is derived from dihydrotestosterone and modified to enhance its anabolic activity while reducing androgenic effects.
Oxandrolone 17-sulfate is classified as an anabolic androgenic steroid. It falls under the category of synthetic derivatives of testosterone, specifically designed to maximize muscle growth with minimal side effects compared to other steroids.
The synthesis of oxandrolone 17-sulfate involves several key steps, starting with mestanolone as the precursor. The process includes:
The entire synthesis process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Advanced techniques like high-performance liquid chromatography are often employed for purification and analysis of the synthesized compound .
The molecular structure of oxandrolone 17-sulfate can be represented as follows:
The compound features a steroid backbone with specific functional groups that contribute to its biological activity.
The structural characteristics include:
Oxandrolone undergoes various metabolic transformations in the body, primarily involving conjugation reactions such as sulfation and glucuronidation. These processes facilitate the excretion of the steroid and its metabolites.
Sulfation typically occurs at the hydroxyl group, leading to the formation of oxandrolone 17-sulfate, which is more water-soluble than its parent compound. This modification enhances renal clearance and reduces the duration of action in the body .
Oxandrolone exerts its effects primarily through interaction with androgen receptors in muscle and bone tissues. Upon binding to these receptors, it activates gene transcription pathways that lead to increased protein synthesis and muscle hypertrophy.
Research indicates that oxandrolone promotes nitrogen retention and decreases protein catabolism, contributing to muscle growth and recovery . Its anabolic-to-androgenic ratio is notably high, making it effective for therapeutic use while minimizing unwanted androgenic side effects.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used for characterization and quality control of oxandrolone formulations .
Oxandrolone 17-sulfate has several significant applications:
Research continues into its potential benefits in various therapeutic contexts, particularly regarding its safety profile compared to other anabolic steroids .
Oxandrolone 17-sulfate (CAS 143601-30-3) is a phase II metabolite of the anabolic steroid oxandrolone, formed through sulfoconjugation at the 17β-hydroxy group. Its molecular formula is C₁₉H₃₀O₆S, with a molecular weight of 386.5 g/mol [1] [7]. The compound's systematic IUPAC name is (5α,17β)-17-methyl-17-(sulfooxy)-2-oxaandrostan-3-one, reflecting its modified androstane skeleton featuring a 17α-methyl group, a 2-oxa substitution in ring A, and a sulfate moiety at C17 [7] [9]. This configuration imparts distinct polarity and ionization properties essential for its detection in biological matrices.
Key stereochemical features include the trans A/B ring fusion (5α-hydrogen) and 17β-sulfate orientation, which critically influence its metabolic stability and chromatographic behavior. Nuclear magnetic resonance (NMR) spectroscopy reveals diagnostic shifts: the C-18 methyl protons appear as a singlet at approximately 0.175 ppm downfield in the ¹H NMR spectrum (deuterochloroform) compared to non-sulfated oxandrolone, while ¹³C NMR shows significant shielding effects for carbons 12–18 and 20 due to the sulfate's electron-withdrawing nature [6]. Mass spectrometry under electrospray ionization (ESI) conditions typically displays a deprotonated molecular ion [M-H]⁻ at m/z 385, with characteristic fragments at m/z 97 (HSO₄⁻) and m/z 289 (loss of H₂SO₄ from the parent steroid) [8].
Table 1: Structural and Physicochemical Properties of Oxandrolone 17-Sulfate
Property | Value/Descriptor | Analytical Method |
---|---|---|
Molecular Formula | C₁₉H₃₀O₆S | PubChem CID 131637888 |
Molecular Weight | 386.5 g/mol | [1] [7] |
IUPAC Name | (5α,17β)-17-Methyl-17-(sulfooxy)-2-oxaandrostan-3-one | [7] |
Key ¹H NMR Shift (C18) | ~0.175 ppm (singlet, deuterochloroform) | [6] |
Characteristic MS Fragment | m/z 97 (HSO₄⁻) | [8] |
Synthesis of oxandrolone 17-sulfate proceeds via chemical or enzymatic routes, with chemical methods preferred for analytical reference standards. The primary approach involves direct sulfation of oxandrolone using sulfur trioxide (SO₃) complexes:
An alternative oxidative pathway leverages oxandrolone's precursor, 17β-hydroxy-17α-methyl-1-androsten-3-one. Treatment with lead tetraacetate and osmium tetroxide cleaves the C1–C2 bond, generating an aldehyde-acid intermediate. Sodium borohydride reduction followed by acid treatment induces spontaneous lactonization to form oxandrolone, which is subsequently sulfated [2] [5]. For isotopic labeling (e.g., internal standards), deuterated analogs (e.g., Oxandrolone 17-Sulfate-D₃; C₁₉H₂₇D₃O₆S) are synthesized using CD₃-substituted oxandrolone precursors, maintaining identical reaction conditions [10].
Table 2: Synthetic Methods for Oxandrolone 17-Sulfate
Method | Reagents/Conditions | Yield/Purity | Application |
---|---|---|---|
SO₃-Pyridine Complex | Pyridine/DMF, 40–60°C, 2–4 h | >85%, requires purification | Reference standard prep |
Oxidative Lactonization | Pb(OAc)₄/OsO₄ → NaBH₄ → acidification | Multi-step, moderate yield | From Δ¹-unsaturated precursor |
Isotopic Synthesis (D3) | SO₃-pyridine with CD₃-oxandrolone | >95% isotopic purity | MS internal standard [10] |
Sulfate conjugation in 17α-methyl steroids exhibits structure-dependent stability and metabolic implications. Oxandrolone 17-sulfate demonstrates exceptional resistance to enzymatic hydrolysis by sulfatases compared to non-17α-methylated steroid sulfates, prolonging its detectability in urine (up to 15 days post-administration) [8]. This stability arises from steric hindrance around the sulfate group imposed by the 17α-methyl substituent, which impedes access of hydrolytic enzymes [3] [6].
Epimerization at C17 is a hallmark feature distinguishing oxandrolone sulfate from other 17α-methyl steroids. Under physiological conditions, the 17β-sulfate spontaneously hydrolyzes to form the 17α-hydroxy-17β-methyl epimer via a carbocation intermediate. This epimerization is quantifiable by gas chromatography-mass spectrometry (GC-MS), where 17β-sulfate epimers elute 70–170 methylene units earlier than 17α-methyl analogs on SE-54 or OV-1 columns [6]. Among 17α-methyl steroids, rearrangement susceptibility follows: bolasterone ≈ metandienone > oxandrolone > stanozolol, correlating with A-ring modifications. The 2-oxa substitution in oxandrolone moderately stabilizes the sulfate against rearrangement versus 5α-androstane analogs [3] [6].
In analytical detection, oxandrolone 17-sulfate's polarity necessitates hydrophilic interaction liquid chromatography (HILIC) or reversed-phase LC with ion-pairing. Unlike danazol sulfates, it produces diagnostic fragments at m/z 289 and 97 under MS/MS, enabling selective monitoring without derivatization [8]. Its role as a long-term metabolite makes it indispensable for anti-doping controls, where direct sulfate detection extends the detection window beyond parent oxandrolone by 3–5 days [8].
Table 3: Comparative Sulfate Conjugation Properties of 17α-Methyl Steroids
Steroid | Sulfate Stability | Epimerization Tendency | Key Diagnostic MS Fragments | Detection Window in Urine |
---|---|---|---|---|
Oxandrolone | High | Moderate | m/z 289, 97 | 10–15 days [8] |
Danazol | Moderate | Low | m/z 311 (ethisterone sulfate) | 7–10 days |
Metandienone | Moderate | High | m/z 301 | 5–9 days [6] |
Stanozolol | High | Low | m/z 353 (3'-OH-stanozolol sulfate) | 14–21 days |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8